UHPLC Resolution: Impurity C vs. Abacavir
In USP-compliant Abacavir Sulfate API, Descyclopropyl Abacavir is controlled at a limit of ≤ 0.10%, which is half the limit applied to the stereoisomeric impurity Trans-Abacavir (≤ 0.20%) and tighter than the limit for the O-pyrimidinyl derivative (≤ 0.15%) . This differential specification reflects a higher toxicological concern for the descyclopropyl degradant and requires a dedicated, high-purity reference standard for accurate quantification during batch release .
| Evidence Dimension | Pharmacopoeial acceptance limit in Abacavir Sulfate API (% w/w) |
|---|---|
| Target Compound Data | ≤ 0.10% |
| Comparator Or Baseline | Trans-Abacavir (Impurity D): ≤ 0.20%; O-Pyrimidinyl Abacavir: ≤ 0.15% |
| Quantified Difference | Descyclopropyl Abacavir limit is 50% lower than Trans-Abacavir and 33% lower than O-Pyrimidinyl impurity |
| Conditions | USP monograph; HPLC determination in Abacavir Sulfate drug substance |
Why This Matters
Procuring a reference standard that exactly matches the regulated impurity ensures defensible ANDA/NDA submissions and avoids costly batch rejections due to misidentification or inaccurate quantification.
